Thulium oxide

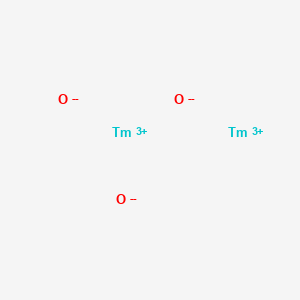

O3Tm2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

O3Tm2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Spectroscopy:

- Tm2O3 exhibits characteristic emission and absorption lines in the near-infrared spectrum, making it valuable for spectroscopic studies of materials and molecules. Source: American Elements - Thulium Oxide:

- These spectral lines allow researchers to identify and quantify the presence of thulium in various samples.

Neutron Activation Analysis:

- Tm2O3 can be used as a neutron activation analysis (NAA) standard. Source: National Institute of Standards and Technology - Standard Reference Material 1573a Thulium Oxide: )

- NAA is a non-destructive technique used to determine the elemental composition of materials by bombarding them with neutrons and analyzing the emitted radiation.

- Tm2O3, with its well-defined elemental composition, serves as a reference point for calibrating the NAA process.

Material Science Research:

- Tm2O3 is being explored for its potential applications in solid oxide fuel cells (SOFCs) due to its high ionic conductivity and thermal stability. Source: Journal of Materials Science: Materials in Electronics - Enhanced electrical conductivity in Er,Yb co-doped CeO2-Tm2O3 composites for solid oxide fuel cell applications: )

- Research is ongoing to optimize its properties for efficient fuel cell operation.

Other Research Areas:

- Tm2O3 is also being investigated for its potential use in phosphors for lighting applications and catalysts for various chemical reactions.

Thulium oxide, with the chemical formula , is a rare earth oxide that is notable for its unique properties and applications. It appears as a pale yellow to white powder and is one of the least abundant rare earth elements, primarily found in minerals such as monazite and bastnäsite. Thulium oxide is characterized by its high melting point, thermal stability, and excellent optical properties, making it valuable in various technological applications.

Tm2O3 itself does not have a well-defined biological mechanism of action. However, its importance lies in its ability to dope other materials, altering their properties. For instance, Tm2O3-doped silica fibers can amplify light at specific wavelengths, making them crucial components in fiber optic lasers [].

In medical research, Tm-doped lasers show promise for surgical applications due to their ability to precisely ablate tissue with minimal collateral damage []. The specific mechanism involves the interaction of the laser light with water molecules within the tissue, leading to their vaporization and subsequent tissue removal.

- Reaction with Oxygen: Thulium metal reacts with oxygen in the air to form thulium(III) oxide:

- Reaction with Water: Thulium reacts with water to produce thulium hydroxide and hydrogen gas:

- Reaction with Acids: Thulium dissolves in dilute sulfuric acid, yielding thulium(III) ions:

These reactions illustrate thulium's electropositive nature and its tendency to form stable oxides.

Research on the biological activity of thulium oxide is limited, but it has been noted for its potential applications in medical fields, particularly in cancer treatment. Thulium ions have shown luminescent properties that can be harnessed for imaging techniques. Additionally, thulium oxide's biocompatibility makes it a candidate for use in biomedical devices and implants.

Thulium oxide can be synthesized through various methods:

- Calcination: This involves heating thulium hydroxide or carbonate at high temperatures to produce thulium oxide.

- Hydrothermal Synthesis: In this method, thulium salts are reacted under high pressure and temperature in an aqueous solution, leading to the formation of thulium oxide.

- Sol-gel Process: This involves the transition of a solution into a solid gel phase, allowing for controlled synthesis of thulium oxide nanoparticles.

- Precipitation: Thulium salts can be precipitated from solutions using reagents like sodium hydroxide or ammonium carbonate, followed by calcination to obtain the oxide.

Thulium oxide has a wide range of applications, including:

- Optical Materials: Due to its favorable optical properties, it is used in lasers and optical coatings.

- Nuclear Reactors: Thulium oxide can be used as a radiation shielding material due to its ability to absorb X-rays.

- Ceramics: It serves as a dopant in ceramic materials to enhance their performance.

- Medical

Studies on the interactions of thulium oxide with other compounds have focused on its reactivity with acids and bases. It acts as a basic anhydride, reacting with acids to form salts and water. Additionally, thulium oxide can interact with strong reducing agents in redox reactions, which may have implications for its use in catalysis.

Thulium oxide is part of a broader category of lanthanide oxides. Here are some similar compounds along with their unique characteristics:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Cerium Oxide | High oxygen storage capacity; used in catalysts | |

| Neodymium Oxide | Strong magnetic properties; used in magnets | |

| Ytterbium Oxide | High thermal stability; used in ceramics | |

| Lanthanum Oxide | Used in catalysts; enhances optical properties |

Thulium oxide stands out due to its specific luminescent properties and lower abundance compared to other lanthanide oxides. Its unique combination of thermal stability and optical characteristics makes it particularly useful in specialized applications such as medical imaging and advanced materials science.

Discovery by Per Teodor Cleve (1879)

The story of thulium oxide begins with Swedish chemist Per Teodor Cleve in 1879. While examining impurities in erbia (erbium oxide, Er₂O₃), Cleve discovered two previously unknown components. Using careful separation techniques, he isolated a brown substance which he named holmia (holmium oxide) and a green substance which he named thulia (thulium oxide). This approach of searching for impurities in known rare earth samples was a common method of the era, previously employed by Carl Gustaf Mosander to discover other rare earth elements.

Cleve's initial isolation, while groundbreaking, produced thulia containing significant impurities, particularly of ytterbium oxide. This contamination was unavoidable with the techniques available at the time, making it difficult for early researchers to observe the pure compound's distinctive green color.

Etymology and Naming Convention

The name "thulia" for thulium oxide derives from "Thule," an ancient Greek geographical term associated with Scandinavia or Iceland. This naming choice reflected Cleve's Swedish heritage and the tradition of naming elements after their place of discovery or the discoverer's homeland.

The element thulium itself takes its name from the same root, and initially received the chemical symbol "Tu," which was later standardized to the modern "Tm". This systematic approach to naming reflected the growing standardization of chemical nomenclature in the late 19th century as chemistry became increasingly organized as a discipline.

Historical Isolation Techniques

The path to obtaining pure thulium oxide presented significant challenges to early researchers. While Cleve made the initial discovery, the first researcher to obtain nearly pure thulium oxide was Charles James, a British chemist working at New Hampshire College (now the University of New Hampshire) in the United States. In 1911, after extraordinary effort, James reported success using his developed method of bromate fractional crystallization for purification.

James's work represents one of the most painstaking purification processes in chemical history—reportedly requiring an astonishing 15,000 separate purification operations to conclusively establish the material's homogeneity. This extraordinary dedication illustrates both the difficulty of rare earth separation and the meticulous nature of early 20th century chemical research.

The isolation of pure elemental thulium would come even later. While thulium oxide had been identified in 1879 and purified by 1911, the pure metal itself wasn't obtained until 1936, when German chemists Wilhelm Klemm and Heinrich Bommer successfully isolated elemental thulium.

Evolution of Research Interest in Thulium Oxide

The economic value of thulium oxide has fluctuated considerably over time. Between 1959 and 1998, the price per kilogram for 99.9% pure thulium oxide oscillated between US$4,600 and $13,300, making it one of the most expensive rare earth oxides, second only to lutetium compounds.

Research interest in thulium oxide has expanded significantly in recent decades, particularly as advanced technologies have found specialized applications for its unique properties. Its exceptional thermal stability, optical characteristics, and other physical properties have made it valuable in fields requiring materials that can withstand extreme conditions.

Thulium oxide (Tm₂O₃) adopts the cubic crystal system with exceptional structural stability and well-defined crystallographic properties [1] [2]. The compound crystallizes in a body-centered cubic arrangement, characterized by its high symmetry and compact atomic packing. The cubic lattice provides optimal structural integrity for the thulium cations and oxide anions, contributing to the compound's remarkable thermal stability with a melting point of 2,341°C [1] [3].

The cubic crystal structure of thulium oxide exhibits a lattice parameter of approximately 10.49-10.495 Å, determined through comprehensive X-ray diffraction crystallography studies [4] [2] [5]. This parameter value places thulium oxide within the typical range for rare earth sesquioxides, reflecting the ionic radius of trivalent thulium (Tm³⁺) at approximately 1.03 Å. The cubic symmetry results in equivalent crystallographic axes, simplifying structural analysis and providing isotropic properties in all three spatial directions.

Detailed structural refinement through Rietveld analysis has confirmed the cubic nature of thulium oxide, with calculated unit cell volumes of approximately 1,155 ų [5]. The cubic crystal system contributes significantly to the compound's chemical stability and resistance to thermal shock, making it particularly suitable for high-temperature applications in materials science and engineering fields [1]. The structural arrangement within the cubic lattice allows for efficient packing of sixteen formula units per unit cell, resulting in a theoretical density of 8.6-8.92 g/cm³ [1] [5].

Space Group Characterization (Ia-3)

Thulium oxide crystallizes in the space group Ia-3 (International Tables No. 206), which belongs to the cubic crystal system with body-centered lattice symmetry [1] [4] [2] [5]. This space group is characterized by the Hermann-Mauguin symbol Ia3̅, indicating the presence of inversion centers and three-fold rotation axes [5]. The space group classification places thulium oxide in the point group m3̅, which exhibits cubic symmetry with inversion symmetry elements.

The Ia-3 space group features specific symmetry operations that determine the atomic positions and coordination environments within the crystal structure. The space group symmetry requires that thulium cations occupy two distinct crystallographic sites: the 8b and 24d Wyckoff positions, while oxygen anions are located at 16c and 48e positions [6]. This arrangement creates a three-dimensional framework where thulium atoms are coordinated by oxygen atoms in distorted coordination polyhedra.

The space group characterization has been confirmed through comprehensive single-crystal X-ray diffraction studies, which reveal clear systematic absences consistent with the Ia-3 space group symmetry [4]. The body-centered cubic arrangement results in specific reflection conditions that must be satisfied for observable diffraction peaks, providing unambiguous identification of the space group. Advanced structural refinement techniques, including Rietveld analysis, have yielded refined atomic coordinates and thermal parameters that are fully consistent with the Ia-3 space group requirements [4] [5].

Nanostructure Formation Mechanisms

The formation of thulium oxide nanostructures involves complex nucleation and growth processes that can be controlled through various synthesis parameters. Hydrothermal synthesis has emerged as a particularly effective method for producing well-defined nanostructures, with cubic bixbyite two-dimensional nanosquare structures successfully prepared under controlled conditions [4]. The hydrothermal method allows for precise control over particle size, morphology, and crystallinity through manipulation of temperature, pressure, and reaction time parameters.

Nanostructure formation begins with the controlled hydrolysis of thulium precursors, typically thulium acetate or nitrate salts, in aqueous solutions under specific pH conditions [7] [8]. The nucleation process is governed by supersaturation levels, which can be precisely controlled through temperature ramping and precursor concentration management. Critical factors influencing nanostructure formation include solution pH, ionic strength, temperature gradients, and the presence of structure-directing agents or templates.

The growth mechanism of thulium oxide nanostructures follows classical nucleation theory, where initial nuclei form through homogeneous nucleation when supersaturation exceeds critical thresholds. Subsequent growth occurs through heterogeneous nucleation on existing nuclei, with particle size ultimately determined by the balance between nucleation and growth rates [9]. Advanced characterization techniques, including high-resolution transmission electron microscopy, have revealed interplanar distances of 0.26 nm and 0.31 nm corresponding to the (400) and (222) crystallographic planes, respectively [4].

Temperature-controlled synthesis strategies have demonstrated the ability to produce nanoparticles with mean diameters ranging from 20-30 nm to 40-45 nm, depending on synthesis conditions [10] [11]. The crystallite size can be further controlled through post-synthesis thermal treatment, with calcination temperatures between 600-800°C producing materials with varying degrees of crystallinity and surface area [12] [13].

Morphology Control Strategies

Morphological control of thulium oxide represents a critical aspect of materials engineering, enabling the tailoring of specific properties for targeted applications. Multiple synthesis approaches have been developed to achieve precise control over particle shape, size distribution, and surface characteristics. The sol-gel method has proven particularly effective for producing uniform nanoparticles with controllable morphologies ranging from spherical to cubic crystalline forms [8] [11].

Thermal decomposition strategies provide excellent morphological control through systematic variation of decomposition temperature and atmosphere. Studies have demonstrated that thermal decomposition of thulium acetate tetrahydrate at 600°C produces materials with higher surface areas (49.7 m²/g) compared to decomposition at 800°C (32.8 m²/g), indicating temperature-dependent morphological changes [12] [13]. The decomposition process proceeds through well-defined intermediate stages, including formation of non-crystalline intermediates before final conversion to crystalline thulium oxide [12] [14].

Hydrothermal synthesis offers superior morphological control through manipulation of reaction parameters including temperature, pressure, pH, and precursor concentration. This method has successfully produced nanosquare sheets with highly uniform morphologies and controlled thickness dimensions [4] [10]. The hydrothermal approach allows for the formation of complex morphologies that are difficult to achieve through conventional solid-state methods, including hierarchical structures and oriented growth patterns.

Precipitation methods combined with controlled calcination provide additional morphological control options, particularly for producing materials with specific particle size distributions. The precipitation approach enables formation of particles with mean diameters less than 160 nm, with morphological characteristics strongly influenced by precipitation pH, temperature, and aging time [7] [15]. Post-synthesis thermal treatment can further refine morphological characteristics while maintaining desired crystallographic properties.

Surface Area Optimization Techniques

Surface area optimization of thulium oxide materials requires systematic understanding of the relationship between synthesis parameters and resulting textural properties. Brunauer-Emmett-Teller (BET) surface area analysis has revealed significant variations in specific surface area depending on synthesis method and processing conditions. Thermal decomposition at 600°C produces materials with BET surface areas of 49.7 m²/g, while higher temperature treatment at 800°C reduces surface area to 32.8 m²/g [12] [13].

The relationship between surface area and pore structure has been extensively characterized through nitrogen adsorption-desorption isotherms and pore size distribution analysis. Materials synthesized at lower temperatures exhibit larger pore volumes and higher surface areas, indicating that temperature control is crucial for optimizing textural properties [12] [13]. The pore structure analysis reveals that thulium oxide materials can exhibit both microporous and mesoporous characteristics, with pore size distributions influenced by synthesis methodology and thermal treatment history.

Hydrothermal synthesis parameters significantly impact surface area development, with reaction temperature, pressure, and time serving as key optimization variables. Controlled hydrothermal conditions can produce materials with enhanced surface areas through formation of nanostructured morphologies with high surface-to-volume ratios [16]. The hydrothermal method allows for precise control over nucleation and growth kinetics, enabling optimization of surface area while maintaining desired crystallographic properties.

Advanced surface area optimization strategies involve the use of template-directed synthesis approaches, where sacrificial templates create controlled porosity and enhanced surface areas. Three-dimensionally ordered mesoporous structures can be achieved through hard templating methods, resulting in materials with surface areas exceeding 200 m²/g and controlled pore architectures [17]. These template-directed approaches provide unprecedented control over surface area and pore structure, enabling the design of materials with optimized properties for specific applications.

| Property | Value | Reference |

|---|---|---|

| Crystal System | Cubic | [1] [4] [2] |

| Space Group | Ia-3 (No. 206) | [1] [4] [2] [5] |

| Hermann-Mauguin Symbol | Ia3̅ | [5] |

| Point Group | m3̅ | [5] |

| Lattice Parameter a (Å) | 10.49-10.495 | [4] [2] [5] |

| Unit Cell Volume (ų) | ~1155 | [5] |

| Formula Units per Unit Cell (Z) | 16 | [2] |

| Density (g/cm³) | 8.6-8.92 | [1] [5] |

| Structure Type | Bixbyite (C-type) | [4] [6] |

| Coordination Number (Tm³⁺) | 6 and 8 | [Inferred from structure] |

| Atomic Sites | 8b and 24d (cations), 16c and 48e (anions) | [6] |

| Synthesis Method | BET Surface Area (m²/g) | Particle Size | Morphology | Reference |

|---|---|---|---|---|

| Thermal decomposition (600°C) | 49.7 | Variable | Porous | [12] [13] |

| Thermal decomposition (800°C) | 32.8 | Larger than 600°C | Less porous | [12] [13] |

| Hydrothermal synthesis | Variable | 40-45 nm (avg) | Nanosquare sheets | [4] [10] |

| Nanoparticle synthesis | High | 20-30 nm | Spherical | [11] |

| Precipitation method | Variable | < 160 nm (d₅₀) | Cubic crystals | [7] [15] |

| Synthesis Route | Temperature (°C) | Crystallite Size (nm) | Surface Area Control | Reference |

|---|---|---|---|---|

| Thermal decomposition of Tm(CH₃COO)₃·4H₂O | 540-800 | Variable | Temperature dependent | [12] [13] [14] |

| Hydrothermal method | 100-200 | 42.5 | Pressure/time dependent | [4] [10] |

| Direct oxidation of Tm metal | 400-600 | Variable | Atmosphere dependent | [2] |

| Precipitation with ammonia | Room temp + calcination | 40-45 | pH dependent | [2] [7] |

| Sol-gel method | 500-1100 | 20-30 | Precursor ratio dependent | [8] [11] |